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molecular formula C8H6F3N3 B1293762 5-(Trifluoromethyl)-1H-indazol-3-amine CAS No. 2250-53-5

5-(Trifluoromethyl)-1H-indazol-3-amine

Cat. No. B1293762
M. Wt: 201.15 g/mol
InChI Key: ZXZTZRVCWTWKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436023B2

Procedure details

Into a 50 mL round-bottom flask, was placed a solution of 3-chloro-6-(trifluoromethyl)picolinonitrile (as prepared in the previous step, 200 mg, 0.97 mmol, 1.00 equiv) in ethanol (15 mL) and NH2NH2.H2O (145 mg, 2.90 mmol, 3.00 equiv). The reaction mixture was stirred overnight at 90° C. The resulting mixture was concentrated under vacuum and purified by silica gel column chromatography with dichloromethane/methanol (100:1) to give 5-(trifluoromethyl)-1H-indazol-3-amine as a yellow solid. LC-MS-(ES, m/z) 203[M+H]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
145 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:12]#[N:13])=N[C:5]([C:8]([F:11])([F:10])[F:9])=[CH:6][CH:7]=1.[NH2:14][NH2:15].O.[CH2:17](O)C>>[F:9][C:8]([F:11])([F:10])[C:5]1[CH:17]=[C:3]2[C:2](=[CH:7][CH:6]=1)[NH:15][N:14]=[C:12]2[NH2:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=NC(=CC1)C(F)(F)F)C#N
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
145 mg
Type
reactant
Smiles
NN.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50 mL round-bottom flask, was placed
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography with dichloromethane/methanol (100:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC(C=1C=C2C(=NNC2=CC1)N)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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